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molecular formula C13H18N2O4 B8202496 [Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester

[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester

Cat. No. B8202496
M. Wt: 266.29 g/mol
InChI Key: ROFOVDUCJKEVIU-UHFFFAOYSA-N
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Patent
US07205295B2

Procedure details

In acetonitrile (80 mL) was stirred sarcosine t-butyl ester•hydrochloride (10.1 g, 55.5 mmol) and triethylamine (6.57 g, 65 mmol). To this was added 2-fluoronitrobenzene (5.66 g, 40 mmol) and the mixture was stirred overnight at 50° C. The solution was evaporated at a reduced pressure until free of acetonitrile. The residue was partitioned between ether (100 m]L) and water (100 mL). The ether layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated at reduced pressure to give an oil which was dried at 60° C. in vacuo to remove all traces of fluoronitrobenzene. MS: M++1=267.1 Da.
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
6.57 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:10])[CH2:7][NH:8][CH3:9])([CH3:4])([CH3:3])[CH3:2].Cl.C(N(CC)CC)C.F[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N+:26]([O-:28])=[O:27]>C(#N)C>[C:1]([O:5][C:6](=[O:10])[CH2:7][N:8]([CH3:9])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N+:26]([O-:28])=[O:27])([CH3:4])([CH3:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
5.66 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(CNC)=O.Cl
Name
Quantity
6.57 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated at a reduced pressure until free of acetonitrile
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether (100 m]L) and water (100 mL)
WASH
Type
WASH
Details
The ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was dried at 60° C. in vacuo
CUSTOM
Type
CUSTOM
Details
to remove all traces of fluoronitrobenzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)OC(CN(C1=C(C=CC=C1)[N+](=O)[O-])C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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